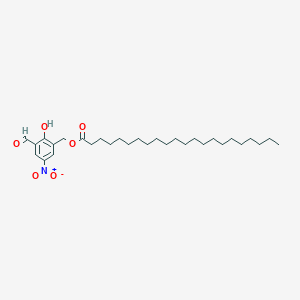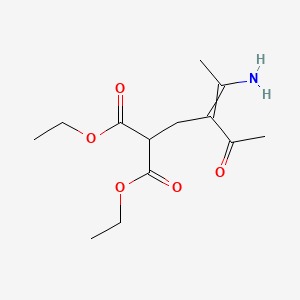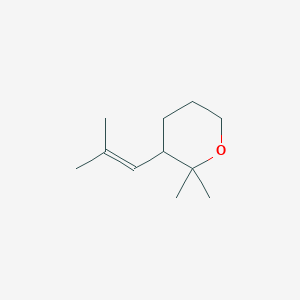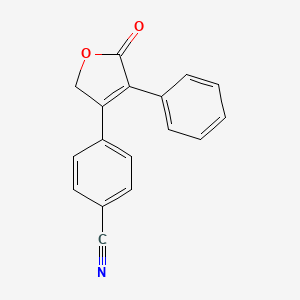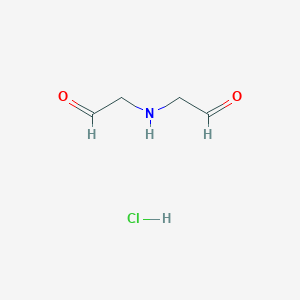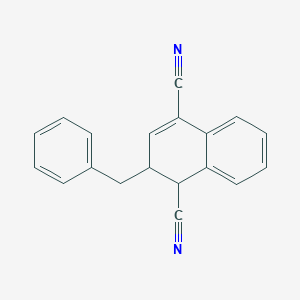
2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is a chemical compound known for its unique structure and properties It is a derivative of naphthalene, characterized by the presence of benzyl and dicarbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile typically involves the photochemical reaction between 1,4-naphthalenedicarbonitrile and toluene in acetonitrile. The reaction conditions include the use of light to initiate the photochemical process, leading to the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, light intensity, and solvent concentration to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted naphthalene derivatives, depending on the specific reaction pathway and conditions .
Applications De Recherche Scientifique
2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electron and proton transfer processes, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, resulting in various biochemical effects .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-1,2-dihydro-1,4-naphthalenedicarbonitrile
- 4-Benzyl-1-naphthalencarbonitrile
- 6,11-Dicyano-5,11-methano-5,6,11,12-tetrahydrodibenzo[a,e]cyclooctene
Comparison: 2-Benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile is unique due to its specific substitution pattern and the presence of both benzyl and dicarbonitrile groups. This structural uniqueness imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Numéro CAS |
116519-28-9 |
|---|---|
Formule moléculaire |
C19H14N2 |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
2-benzyl-1,2-dihydronaphthalene-1,4-dicarbonitrile |
InChI |
InChI=1S/C19H14N2/c20-12-16-11-15(10-14-6-2-1-3-7-14)19(13-21)18-9-5-4-8-17(16)18/h1-9,11,15,19H,10H2 |
Clé InChI |
LZVSBTLVHASVIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C=C(C3=CC=CC=C3C2C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)
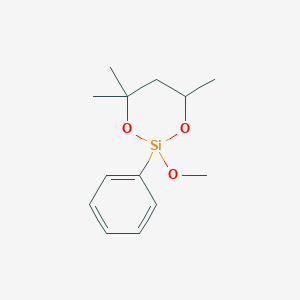
![2-[2-Phenyl-2-(pyridin-2-yl)ethyl]imidazolidine-4,5-dione](/img/structure/B14306200.png)
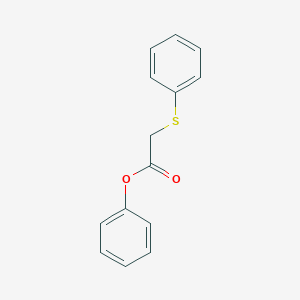

silane](/img/structure/B14306216.png)
